L 366509

Oxytocin receptor Binding affinity Ki

L 366509 is the foundational spiroindenylpiperidine camphorsulfonamide oxytocin receptor antagonist. As the first-in-class non-peptide OT antagonist, it is an essential comparator for SAR campaigns and in vivo models. Its moderate affinity and oral bioavailability make it ideal for benchmarking newer, higher-affinity analogs like retosiban and for studies requiring non-invasive dosing.

Molecular Formula C25H33NO5S
Molecular Weight 459.6 g/mol
CAS No. 138382-23-7
Cat. No. B1673721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 366509
CAS138382-23-7
Synonyms2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid
L 366509
L-366,509
Molecular FormulaC25H33NO5S
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)(CC(=O)O)O)CS(=O)(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)C
InChIInChI=1S/C25H33NO5S/c1-22(2)19-8-10-24(22,25(29,15-19)16-21(27)28)17-32(30,31)26-13-11-23(12-14-26)9-7-18-5-3-4-6-20(18)23/h3-7,9,19,29H,8,10-17H2,1-2H3,(H,27,28)
InChIKeyXKVDTEPESVJNPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L 366509 (CAS 138382-23-7): Spiroindenylpiperidine Oxytocin Antagonist for Preterm Labor Research


L 366509 (L-366,509) is a spiroindenylpiperidine camphorsulfonamide that functions as a non-peptidyl, orally active oxytocin (OT) receptor antagonist [1]. Characterized in 1993 as a first-in-class non-peptide OT antagonist, it exhibits moderate binding affinity (Ki = 370–780 nM) for rat, rhesus, and human uterine OT receptors and measurable affinity for vasopressin V1 and V2 receptor subtypes [1]. The compound represents a prototype scaffold from which subsequent high-affinity OT antagonists (e.g., L-368,899, retosiban) were derived through iterative medicinal chemistry optimization [2].

Why Generic OT Antagonist Substitution Fails: L 366509 Structural Uniqueness


Oxytocin receptor antagonists span a wide affinity range (sub-nanomolar to micromolar) and exhibit divergent selectivity profiles against vasopressin receptor subtypes, oral bioavailability, and species-dependent pharmacology [1]. L 366509's spiroindenylpiperidine camphorsulfonamide core defines a chemical series distinct from peptide antagonists (e.g., atosiban), later piperazine derivatives (e.g., L-368,899), and 2,5-diketopiperazine-based antagonists (e.g., retosiban, epelsiban) [2]. Simply substituting a higher-affinity OT antagonist may alter vasopressin receptor cross-reactivity, species selectivity, or oral pharmacokinetic properties, fundamentally changing experimental outcomes in preterm labor models or social behavior studies [3].

L 366509 Quantitative Differentiation: Head-to-Head Affinity and Selectivity Comparisons


OT Receptor Binding Affinity: L 366509 vs. L-367,773 vs. L-368,899

L 366509 exhibits moderate OT receptor binding affinity (Ki = 370–780 nM) across rat, rhesus, and human uterine tissues [1]. In contrast, the subsequent lead L-367,773 shows improved affinity (Ki = 26 nM for rat uterine OT receptor) [2], and L-368,899 achieves high affinity (Ki = 3.6 nM rat, 13 nM human) [3]. This 14–200-fold affinity gap positions L 366509 as the foundational low-affinity comparator for structure-activity relationship (SAR) studies.

Oxytocin receptor Binding affinity Ki Uterine contraction Preterm labor

Vasopressin Receptor Cross-Reactivity: L 366509 vs. L-368,899 vs. Atosiban

L 366509 binds to vasopressin V1 and V2 receptor subtypes with measurable but low affinity: Ki = 25–30 µM in rat tissues and 2–6 µM in primate tissues [1]. L-368,899 demonstrates improved selectivity, with Ki values for AVP-V1 and AVP-V2 receptors in the 370–570 nM range, representing >40-fold selectivity over OT receptors . Atosiban, a peptide antagonist, exhibits inverted selectivity, binding V1a receptors with higher affinity (Ki = 3.5 nM) than OT receptors (Ki = 81 nM) .

Vasopressin receptor Selectivity V1a V2 Off-target

In Vivo Uterine Contractility Inhibition: L 366509 Dose-Dependent Efficacy in Rat Preterm Labor

In a rat preterm labor model (induced by RU-486 on gestational day 20), L 366509 administered intravenously (10 mg/kg) or intraduodenally (10–50 mg/kg) produced marked, long-lasting inhibition of OT-stimulated uterine activity [1]. A separate study demonstrated dose-dependent delay of labor initiation in both term and preterm rat models, confirming pharmacologic relevance [2]. In contrast, L-368,899 required lower doses (AD50 = 350 µg/kg i.v., 7 mg/kg i.d.) for equivalent uterine inhibition, reflecting its higher OT receptor affinity [3].

Preterm labor Uterine contraction In vivo efficacy Tocolytic Rat model

Oral Bioavailability: L 366509 as First Non-Peptide Orally Active OT Antagonist vs. Atosiban

L 366509 was the first non-peptidyl OT antagonist demonstrated to possess significant oral bioavailability, with activity observed after intraduodenal administration in rats (10–50 mg/kg) and oral dosing in pregnant rhesus macaques [1]. In contrast, atosiban, a peptide-based OT antagonist, lacks oral bioavailability and is administered exclusively via intravenous infusion in clinical settings . Retosiban, a later 2,5-diketopiperazine antagonist, achieves >50% oral bioavailability in rat and dog with sub-nanomolar OT affinity [2].

Oral bioavailability Non-peptide Peptide antagonist Route of administration Preterm labor

Optimal Research and Industrial Use Cases for L 366509 (CAS 138382-23-7)


Structure-Activity Relationship (SAR) Baseline for Non-Peptide OT Antagonist Optimization

L 366509's moderate OT receptor affinity (Ki = 370–780 nM) and measurable vasopressin cross-reactivity establish a foundational reference point for SAR campaigns. Medicinal chemistry teams utilize L 366509 as the prototypical spiroindenylpiperidine scaffold to benchmark affinity improvements achieved through subsequent modifications (e.g., o-tolylpiperazine introduction yielding L-368,899 with Ki = 3.6–13 nM) [1]. Procurement of L 366509 enables direct side-by-side comparison with optimized analogs in binding and functional assays, quantifying the magnitude of affinity gains attributable to specific structural changes [2].

In Vivo Preterm Labor Model Validation in Rodents and Non-Human Primates

L 366509 has been extensively validated in rat term and preterm labor models, demonstrating dose-dependent delay of labor initiation [1]. It also shows OT antagonist activity in pregnant rhesus macaques after both intravenous and oral dosing [2]. Researchers investigating the role of oxytocin in parturition mechanisms can employ L 366509 as a tool compound to pharmacologically probe OT-mediated uterine contractility, particularly when oral dosing convenience is prioritized over maximal potency [3].

Oxytocin-Mediated Social Behavior Studies Requiring Oral Dosing

L 366509 has been used to block the beneficial effects of social housing on circulating oxytocin levels, telomere length, and novelty-seeking behavior in rats [1]. The compound's oral bioavailability makes it suitable for chronic dosing paradigms in behavioral neuroscience where repeated intraperitoneal or intravenous injections would confound social interaction endpoints. Researchers studying oxytocin's role in social bonding, stress resilience, or aging may select L 366509 for its validated behavioral pharmacology profile and non-invasive administration route [2].

Vasopressin Receptor Cross-Reactivity Studies in OT Pharmacology

L 366509 binds to vasopressin V1 and V2 receptor subtypes with measurable affinity (Ki = 25–30 µM in rat, 2–6 µM in primate) [1]. This property makes L 366509 a useful comparator for assessing the contribution of vasopressin receptor engagement to observed in vivo effects of OT antagonists. In studies where strict OT/AVP selectivity is required, L 366509 serves as a low-selectivity control to benchmark the performance of highly selective analogs such as retosiban (>1,400-fold OT/AVP selectivity) or epelsiban (>31,000-fold selectivity) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for L 366509

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.